(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane
Overview
Description
“(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane” is a chiral ligand . It has the molecular formula C34H36P2 and a molecular weight of 506.6 g/mol .
Molecular Structure Analysis
The molecular structure of “(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane” consists of two phenyl groups attached to each phospholano group, which are connected by an ethane bridge .Chemical Reactions Analysis
“(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane” can be used as a chiral ligand in various chemical reactions . For example, it can be used in the 1,3-dipolar cycloaddition reaction of azomethyne yielding fullerene enantiomers, catalyzed by silver .Physical And Chemical Properties Analysis
The physical and chemical properties of “(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane” include a refractive index of n20/D 1.5249, a boiling point of 104-106 °C/0.05 mmHg, and a density of 0.939 g/mL at 25 °C .Scientific Research Applications
Synthesis and Ligand Application
1,2-Bis(2,5-diphenylphospholano)ethane (Ph-BPE) was synthesized through a simple synthetic pathway and demonstrated enhanced activity and selectivity in rhodium-catalyzed asymmetric hydrogenation compared to existing BPE ligand family members. This indicates its potential in facilitating precise chemical reactions in the field of asymmetric catalysis (Pilkington & Zanotti-gerosa, 2003).
Reaction with Quinones
The compound shows versatile reactivity when interacting with different quinones, leading to the formation of various derivatives. This property highlights its potential as a reactive intermediate in organic synthesis, contributing to the synthesis of complex organic molecules (Boulos, Ewies, & Fahmy, 2013).
Ligand for Asymmetric Hydrogenation
As a ligand, 1,2-Bis(2,5-diphenylphospholano)ethane demonstrates high activity and selectivity in asymmetric hydrogenation reactions, indicating its effectiveness in inducing chirality in the hydrogenated products. This is crucial in the synthesis of chiral molecules which are often needed in pharmaceuticals and fine chemicals (Jackson & Lennon, 2007).
Palladium-catalyzed Regioselective Reaction
The compound, in combination with palladium, catalyzes regioselective addition reactions. The regioselectivity of this reaction is influenced by the choice of ligand and solvent, indicating its potential utility in fine-tuning organic synthesis reactions (Nune & Tanaka, 2007).
Conversion of Alcohols to Halides
1,2-Bis(diphenylphosphino)ethane is used to convert alcohols to chlorides and bromides, offering a convenient method for the purification of the desired halide. This reflects its utility in synthetic organic chemistry, especially in steps involving the transformation of functional groups (Pollastri, Sagal, & Chang, 2001).
properties
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHAZLMVLLIMHT-YFRBGRBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](P([C@H]1C2=CC=CC=C2)CCP3[C@H](CC[C@@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465304 | |
Record name | (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane | |
CAS RN |
528565-79-9 | |
Record name | (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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